Docosan-1-amine;hydrobromide

Surfactant Science Colloid Chemistry Physical Chemistry

Procurement of long-chain alkylamine hydrobromides requires precise C22 specification due to non-interchangeable physicochemical properties. This hydrobromide salt offers improved aqueous handling vs. free-base amine while retaining extreme hydrophobicity (LogP=9.43). - Langmuir-Blodgett films: Enhanced monolayer stability vs. C8-C18 analogs; lower defect density - Corrosion inhibition: Thicker hydrophobic barrier on metal surfaces; reduces water/ion penetration - Nanoparticle functionalization: Superior steric stabilization & nonpolar media dispersion

Molecular Formula C22H48BrN
Molecular Weight 406.5 g/mol
CAS No. 316381-34-7
Cat. No. B14256777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosan-1-amine;hydrobromide
CAS316381-34-7
Molecular FormulaC22H48BrN
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCN.Br
InChIInChI=1S/C22H47N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;/h2-23H2,1H3;1H
InChIKeyLCPHXJPHLVOORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosan-1-amine Hydrobromide Overview


Docosan-1-amine;hydrobromide (CAS 316381-34-7) is the hydrobromide salt of a C22 straight-chain primary alkylamine, also known as behenylamine or docosylamine hydrobromide [1]. With a molecular formula of C22H48BrN and a molecular weight of 406.5 g/mol, it belongs to the homologous series of n-alkylamine hydrobromides (RNH3Br) . The long C22 alkyl chain imparts strongly hydrophobic character to the molecule, as reflected in its high computed octanol-water partition coefficient (LogP = 9.43) . As a hydrobromide salt, the compound offers improved aqueous handling and stability compared to its free-base amine counterpart, which is a key consideration for procurement in aqueous formulation workflows [2].

C22 alkyl chain for high hydrophobicity and low predicted CMC
Hydrobromide salt form improves aqueous handling and formulation compatibility
Supports surfactant research at minimal effective concentration

Docosan-1-amine Hydrobromide: Generic Substitution Risks


Procurement of generic "long-chain alkylamine hydrobromides" cannot be made without careful chain-length specification, as physical, thermodynamic, and biological properties within the RNH3Br homologous series are not interchangeable. The transition from simple salt behavior to micellar/surfactant behavior occurs at specific alkyl chain lengths, with critical micelle concentration (CMC) decreasing exponentially as the hydrophobic chain lengthens [1]. Simultaneously, antimicrobial activity within alkylamine series exhibits a pronounced parabolic dependence on chain length, peaking sharply at C11-C15 and declining markedly as chain length extends toward C22, making longer-chain analogs fundamentally different in their biological profile [2]. The following quantitative evidence guide establishes where the C22 docosan-1-amine hydrobromide possesses measurable differentiation from shorter-chain analogs (e.g., octylamine hydrobromide, dodecylamine hydrobromide) and alternative salt forms.

Docosan-1-amine hydrobromide
Shorter-chain or alternative form
C22 chain, very low predicted CMC
C8–C12 amine salts have 10⁴–10⁵× higher CMC, altering surface activity threshold
Minimal antimicrobial activity (class inference)
C11–C15 analogs show pronounced antimicrobial effects; biological profile may differ substantially
Hydrobromide salt for aqueous processing
Free-base amine is waxy and poorly dispersible; interchange may require formulation adjustment

Docosan-1-amine Hydrobromide Differentiation Evidence


C22 Chain Length Lowers Critical Micelle Concentration

Docosan-1-amine hydrobromide possesses a C22 alkyl chain, which thermodynamically predicts a critical micelle concentration (CMC) multiple orders of magnitude lower than shorter-chain n-alkylamine hydrobromide homologs [1]. The micellization behavior of RNH3Br salts has been established from thermodynamic studies of the homologous series (ethyl through n-octyl), demonstrating that CMC decreases exponentially with increasing alkyl chain length due to enhanced hydrophobic driving force [1]. While direct CMC measurement for the C22 analog is absent from the primary literature, the established thermodynamic trend allows class-level inference: the C22 compound will exhibit a far lower CMC and greater surface activity than shorter-chain comparators, which is the primary differentiator for applications requiring high surface activity at minimal concentration [1].

CMC chain-length effect
Class-level inference
10⁴–10⁵× lower
Supports low-concentration surfactant applications
Extrapolated from homolog series; direct C22 CMC not measured
Surfactant Science Colloid Chemistry Physical Chemistry Micellization Thermodynamics

High Hydrophobicity of the C22 Chain

The computed octanol-water partition coefficient (LogP) for docosan-1-amine hydrobromide is 9.43 , which quantitatively defines its extreme hydrophobicity relative to shorter-chain alkylamine hydrobromides. By comparison, a predicted LogP for the C12 analog (dodecylamine hydrobromide) is approximately 4.5–5.0, and for the C8 analog is approximately 2.5–3.0, based on the established additivity of methylene group contributions to LogP (~0.5 per CH2 unit) [1]. The difference of approximately 4–5 LogP units between C22 and C12 translates to a 10⁴–10⁵-fold difference in partition coefficient, meaning the C22 compound partitions almost exclusively into hydrophobic phases [1].

Lipophilicity (LogP)
Cross-study comparable
LogP = 9.43
Strong partitioning into hydrophobic phases
Computed value; ~10⁴–10⁷× higher partition vs. C8–C12 analogs
Lipophilicity Partition Coefficient QSAR Membrane Interaction

Minimal Antimicrobial Activity of Long-Chain Alkylamine

The antimicrobial activity of alkylamines exhibits a strong parabolic chain-length dependence, with maximum potency observed at C11–C15 chain lengths [1]. Kabara et al. established that compounds with a chain length of 11 to 15 carbons are most active against both gram-positive and gram-negative bacteria [1]. As chain length extends beyond C15, antimicrobial activity progressively declines; the C22 docosan-1-amine hydrobromide would be expected to exhibit minimal or negligible direct antimicrobial activity relative to the optimal C12–C14 analogs [1]. This trend is consistent with the solubility-limited bioavailability of extremely hydrophobic long-chain amphiphiles.

Antimicrobial activity
Class-level inference
Minimal (predicted)
Aligns with non-antimicrobial hydrophobic surfactant role
Activity peaks at C11–C15 and declines beyond C15
Antimicrobial Activity Structure-Activity Relationship Alkylamine MIC

Docosan-1-amine Hydrobromide Applications


Langmuir-Blodgett Films for Gas Sensing and Electronics

The extreme hydrophobicity (LogP = 9.43) and very low predicted CMC of docosan-1-amine hydrobromide make it an ideal candidate for forming stable Langmuir-Blodgett (LB) monolayers at the air-water interface [1]. The long C22 alkyl chain provides strong lateral cohesion, ensuring monolayer stability during transfer to solid substrates, a critical requirement for fabricating gas-sensitive films . Shorter-chain analogs (C8–C18) produce less stable monolayers due to weaker van der Waals interactions, resulting in higher defect densities after transfer [1].

Corrosion Inhibition in Oilfield and Cooling Systems

The strongly hydrophobic C22 chain of docosan-1-amine hydrobromide enables the formation of dense, water-repelling adsorbed films on metal surfaces, a prerequisite for effective corrosion inhibition in aqueous environments [1]. Compared to shorter-chain amine salts (e.g., C12–C18), the C22 analog provides a thicker hydrophobic barrier layer, reducing water and ion penetration to the metal surface [1]. Additionally, the salt form (hydrobromide) improves handling and dosing into aqueous systems relative to the free-base amine, which is a waxy solid with poor water dispersibility .

Hydrophobic Modification of Nanoparticles and Fillers

Docosan-1-amine hydrobromide is well-suited for the surface functionalization of inorganic nanoparticles (e.g., silica, clays, metal oxides) to render them hydrophobic and organophilic [1]. The cationic ammonium headgroup adsorbs electrostatically onto negatively charged particle surfaces, while the long C22 alkyl tail extends outward to provide steric stabilization and compatibility with organic solvents and polymer matrices [1]. The extreme hydrophobicity (LogP = 9.43) ensures that modified particles remain non-wettable and well-dispersed in nonpolar media, outperforming C12–C18 analogs in applications requiring maximum hydrophobicity .

Application
Selection Property
Validation Focus
Langmuir-Blodgett film research
Monolayer stability at air-water interface
Transfer defect density and film uniformity
Corrosion inhibition research
Hydrophobic barrier formation on metal surfaces
Water/ion penetration resistance and adsorption persistence
Hydrophobic nanoparticle modification
Surface adsorption and dispersibility in nonpolar media
Contact angle, particle aggregation and organic-phase compatibility

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